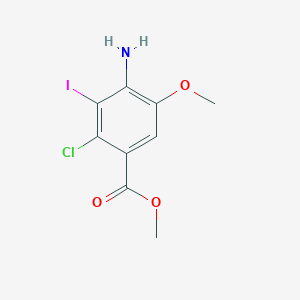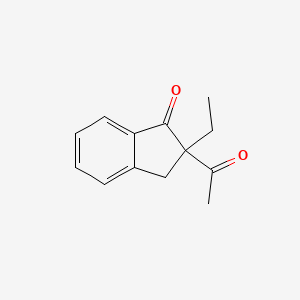
2-acetyl-2-ethyl-2,3-dihydro-1H-Inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C13H14O2 It is a derivative of indanone, featuring an acetyl group and an ethyl group attached to the indanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of intermediates containing vinylgold and prochiral oxocarbenium moieties . Another method includes the oxidation of α-chlorodihydroindene using chromium trioxide in acetic acid at a temperature of 35-40°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing cellular processes through its derivatives. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
2-Acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
Indanone: A closely related compound with a similar core structure but lacking the acetyl and ethyl groups.
Indane-1,3-dione: Another related compound with different functional groups and applications.
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-acetyl-2-ethyl-3H-inden-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-13(9(2)14)8-10-6-4-5-7-11(10)12(13)15/h4-7H,3,8H2,1-2H3 |
Clé InChI |
YAENKTFGFXAVKD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2=CC=CC=C2C1=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





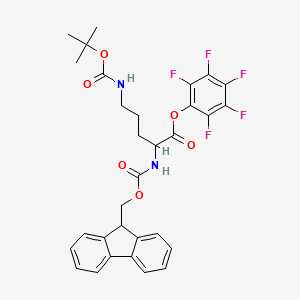
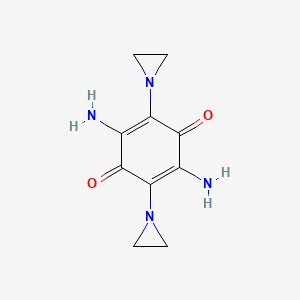

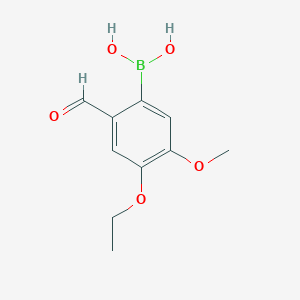
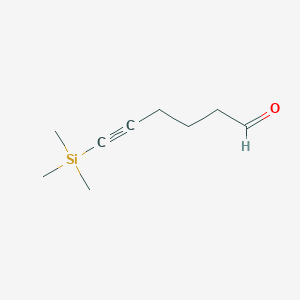

![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)
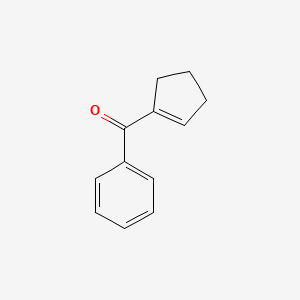

![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
